6-[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]pyridine-2-carbonitrile
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Overview
Description
6-[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]pyridine-2-carbonitrile is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 6-[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the condensation of hydrazine derivatives with diketones or ketoesters.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can introduce various substituents to the molecule, altering its activity and stability
Scientific Research Applications
6-[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand the interaction of pyridazinone derivatives with biological targets.
Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 6-[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
Norflurazon: Another herbicide.
Properties
IUPAC Name |
6-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c22-15-17-7-4-8-20(23-17)25-13-11-18(12-14-25)26-21(27)10-9-19(24-26)16-5-2-1-3-6-16/h1-10,18H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMWYLOAPJZKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C4=CC=CC(=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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